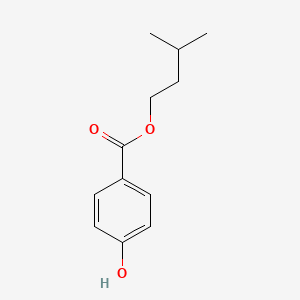

Isopentyl 4-hydroxybenzoate

Descripción general

Descripción

Isopentyl 4-hydroxybenzoate, also known as isopentylparaben, is an ester of 4-hydroxybenzoic acid and isopentyl alcohol. It is commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. The compound is known for its ability to inhibit the growth of bacteria and fungi, making it valuable in extending the shelf life of various products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopentyl 4-hydroxybenzoate is typically synthesized through esterification. The reaction involves 4-hydroxybenzoic acid and isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The mixture is heated and stirred continuously to achieve high yields. After the reaction, the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Types of Reactions:

Esterification: The primary reaction for the synthesis of this compound.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 4-hydroxybenzoic acid and isopentyl alcohol.

Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions:

Esterification: 4-hydroxybenzoic acid, isopentyl alcohol, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, heat.

Major Products Formed:

Hydrolysis: 4-hydroxybenzoic acid and isopentyl alcohol.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of isopentyl 4-hydroxybenzoate is its antimicrobial activity against bacteria, fungi, and yeasts. This property makes it a valuable candidate for use as a preservative in cosmetics and personal care products. Its effectiveness in inhibiting microbial growth contributes to the stability and safety of formulations that require preservation from contamination.

Cosmetic Applications

In cosmetics, this compound serves multiple purposes:

- Preservative : It helps prevent microbial growth in products such as creams, lotions, and shampoos.

- Stabilizer : Research indicates that it can enhance the stability of formulations while providing antimicrobial protection.

- Skin Health : Studies suggest potential benefits regarding skin barrier function and protection against oxidative stress.

Research Tool in Biological Studies

This compound's interactions with biological systems have made it a subject of interest in scientific research. Its compatibility with other ingredients in cosmetic formulations has been studied to understand how it can improve product efficacy. Interaction studies have revealed that it may enhance skin cell protection and promote overall skin health.

Case Study: Antimicrobial Efficacy

A study published on the antimicrobial properties of various hydroxybenzoates highlighted the effectiveness of this compound against common pathogens found in cosmetic formulations. The results indicated that formulations containing this compound exhibited significantly lower microbial counts compared to those without it, underscoring its role as an effective preservative.

Case Study: Skin Interaction Studies

Another research project focused on the interaction of this compound with skin cells demonstrated its potential benefits in enhancing skin barrier function. The study found that this compound could reduce oxidative stress markers in skin cells exposed to harmful environmental factors, suggesting its protective role.

Mecanismo De Acción

The antimicrobial activity of isopentyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound penetrates the cell membrane and interferes with the function of enzymes and proteins essential for cell survival. This leads to the inhibition of cell growth and ultimately cell death. The exact molecular targets include membrane-bound enzymes and transport proteins, which are crucial for maintaining cell integrity and function.

Comparación Con Compuestos Similares

Methylparaben: Shorter alkyl chain, higher solubility in water, commonly used in aqueous formulations.

Ethylparaben: Slightly longer alkyl chain than methylparaben, used in both aqueous and oil-based formulations.

Propylparaben: Longer alkyl chain, lower solubility in water, more effective in oil-based formulations.

Butylparaben: Longest alkyl chain among common parabens, least soluble in water, highly effective in oil-based formulations.

Isopentyl 4-hydroxybenzoate is unique due to its balance of solubility and antimicrobial efficacy, making it versatile for use in a wide range of products.

Actividad Biológica

Isopentyl 4-hydroxybenzoate, also known as isoamyl 4-hydroxybenzoate, is an ester derived from 4-hydroxybenzoic acid and isopentanol. This compound is notable for its applications in various fields, including cosmetics, pharmaceuticals, and food preservation due to its antimicrobial properties. This article explores the biological activity of this compound, summarizing key findings from recent research and case studies.

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.26 g/mol

- Boiling Point : 242 °C

- Melting Point : 62 °C

These properties indicate that this compound is a stable compound, suitable for various applications.

Biological Activities

This compound exhibits several biological activities, primarily attributed to its parent compound, 4-hydroxybenzoic acid (4-HBA). The following sections detail these activities:

Antimicrobial Activity

This compound is recognized for its antimicrobial properties , making it effective as a preservative in personal care products and food. Studies have shown that esters of 4-HBA can inhibit the growth of various bacteria and fungi. For instance:

- Study Findings : A study demonstrated that esters of hydroxybenzoic acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, common pathogens in food spoilage and infections .

- Mechanism : The antimicrobial action is thought to be due to the interference with microbial cell membranes, leading to cell lysis.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties , which help in neutralizing free radicals in biological systems:

- Research Evidence : A study highlighted that compounds derived from hydroxybenzoates showed significant radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects :

- Case Study : In a controlled experiment involving animal models, administration of hydroxybenzoate derivatives resulted in reduced inflammation markers, indicating a potential role in managing inflammatory conditions .

Applications in Industry

Given its biological activities, this compound is widely used in:

- Cosmetics : As a preservative to prevent microbial growth.

- Pharmaceuticals : In formulations requiring antimicrobial protection.

- Food Industry : As a food preservative due to its efficacy against spoilage organisms.

Summary of Research Findings

Análisis De Reacciones Químicas

Reaction Mechanism

-

Activation of the acid : The carboxylic acid group of 4-hydroxybenzoic acid is activated by protonation (acid catalysis) or deprotonation (base catalysis).

-

Nucleophilic attack : The hydroxyl group of isoamyl alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of water : The intermediate loses water to form the ester bond.

Example conditions :

-

Reactant ratio: 1:1 (4-hydroxybenzoic acid:isoamyl alcohol).

-

Catalyst: H₂SO₄ or NaOH.

Hydrolysis

Isopentyl 4-hydroxybenzoate undergoes hydrolysis in biological systems to release 4-hydroxybenzoic acid and isoamyl alcohol.

Reaction Pathway

-

Enzymatic hydrolysis : Lipases or esterases catalyze cleavage of the ester bond in vivo.

-

Acid/base hydrolysis : Non-enzymatic hydrolysis occurs under acidic or basic conditions, yielding the parent acid and alcohol.

Metabolism data :

| Species | Hydrolysis Rate (μmol/min/mg protein) |

|---|---|

| Human liver | 0.15–0.30 |

| Rat liver | 150–200 |

Enzymatic Oxidation

The compound interacts with flavoprotein enzymes like 4-hydroxybenzoate 3-monooxygenase, which catalyzes the incorporation of oxygen into aromatic rings .

Mechanism

-

FAD reduction : NADPH reduces the flavin adenine dinucleotide (FAD) cofactor.

-

Oxygen activation : Reduced FAD reacts with O₂ to form a hydroperoxide intermediate.

-

Aromatic oxygenation : The intermediate oxygenates the aromatic ring of 4-hydroxybenzoate to form 3,4-dihydroxybenzoate .

Key intermediates :

Prenylation Reactions

This compound derivatives undergo prenylation in ubiquinone biosynthesis, forming isoprenoid-aryl conjugates .

Example Reaction

-

Reactants : 4-hydroxybenzoate + solanesyl diphosphate.

-

Product : 2-methyl-6-solanesyl-1,4-benzoquinol.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, attributed to its ability to disrupt microbial membranes .

Comparison of Paraben Esters

Propiedades

IUPAC Name |

3-methylbutyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHVDKDQYBNSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064397 | |

| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6521-30-8 | |

| Record name | Isoamyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6521-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y9H45T4SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.